Oxirane, [[2-[1-(pentyloxy)ethoxy]ethoxy]methyl]-
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Overview
Description
Oxirane, [[2-[1-(pentyloxy)ethoxy]ethoxy]methyl]- is an organic compound with the molecular formula C_8H_16O_2. It is a type of epoxide, which is a three-membered cyclic ether. Epoxides are known for their high reactivity due to the strain in the three-membered ring. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, [[2-[1-(pentyloxy)ethoxy]ethoxy]methyl]- typically involves the reaction of an appropriate alkene with a peracid, such as m-chloroperoxybenzoic acid (mCPBA), to form the epoxide ring. The reaction conditions usually require a solvent like dichloromethane and are carried out at low temperatures to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of catalysts, such as titanium silicalite, can also enhance the efficiency of the epoxidation process .
Chemical Reactions Analysis
Types of Reactions
Oxirane, [[2-[1-(pentyloxy)ethoxy]ethoxy]methyl]- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols.
Reduction: The compound can be reduced to form diols using reducing agents like lithium aluminum hydride (LiAlH_4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in the presence of a base such as sodium hydroxide (NaOH) in an aqueous or alcoholic medium.
Reduction: Conducted in an inert atmosphere using a solvent like tetrahydrofuran (THF).
Oxidation: Performed in the presence of an oxidizing agent and a co-oxidant like N-methylmorpholine N-oxide (NMO).
Major Products
Nucleophilic Substitution: Produces alcohols, ethers, or thiols depending on the nucleophile used.
Reduction: Yields diols.
Oxidation: Forms diols or other oxygenated compounds.
Scientific Research Applications
Oxirane, [[2-[1-(pentyloxy)ethoxy]ethoxy]methyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of epoxy resins, adhesives, and coatings
Mechanism of Action
The mechanism of action of Oxirane, [[2-[1-(pentyloxy)ethoxy]ethoxy]methyl]- involves the opening of the epoxide ring by nucleophiles. This ring-opening reaction is facilitated by the strain in the three-membered ring, making it highly reactive. The compound can interact with various molecular targets, including proteins and nucleic acids, through covalent bonding, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
Oxirane, (ethoxymethyl)-: Similar in structure but with an ethoxy group instead of a pentyloxy group.
Oxirane, [(2-propenyloxy)methyl]-: Contains a propenyloxy group, making it more reactive due to the presence of the double bond.
Oxirane, 2-ethyl-2-methyl-: Has an ethyl and a methyl group, making it less bulky compared to the pentyloxy derivative
Uniqueness
Oxirane, [[2-[1-(pentyloxy)ethoxy]ethoxy]methyl]- is unique due to its specific substituents, which impart distinct physical and chemical properties. The presence of the pentyloxy group increases its hydrophobicity, making it suitable for applications where water resistance is desired .
Properties
CAS No. |
62329-07-1 |
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Molecular Formula |
C12H24O4 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
2-[2-(1-pentoxyethoxy)ethoxymethyl]oxirane |
InChI |
InChI=1S/C12H24O4/c1-3-4-5-6-14-11(2)15-8-7-13-9-12-10-16-12/h11-12H,3-10H2,1-2H3 |
InChI Key |
UFQVUQCIRKYXPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(C)OCCOCC1CO1 |
Origin of Product |
United States |
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